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9H-fluoren-9-yl 4-chlorobutanoate

Cat. No.: B13140255
CAS No.: 79817-31-5
M. Wt: 286.8 g/mol
InChI Key: NLDGSURTQMZMBK-UHFFFAOYSA-N
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Description

Structural Features and Functional Group Analysis of 9H-fluoren-9-yl 4-chlorobutanoate

The structure of this compound is characterized by two key functional components: the 9H-fluorene group and the 4-chlorobutanoate ester chain. The fluorene (B118485) component is a polycyclic aromatic hydrocarbon, consisting of two benzene (B151609) rings fused to a central five-membered ring. orgsyn.org This tricyclic system is largely planar, contributing to the molecule's rigidity and potential for pi-stacking interactions.

The ester linkage connects the fluorene group at the 9-position to the 4-chlorobutanoate chain. This ester functional group is a critical reactive site, susceptible to hydrolysis under both acidic and basic conditions. google.com The butanoate portion of the molecule is a four-carbon chain, with a chlorine atom at the 4-position. The presence of this halogen atom introduces a reactive electrophilic center, making the compound a versatile building block for various nucleophilic substitution reactions.

Table 1: Key Structural and Functional Group Features

FeatureDescription
Fluorene Moiety A bulky, rigid, and fluorescent polycyclic aromatic hydrocarbon.
Ester Linkage Connects the fluorene and 4-chlorobutanoate parts; a key reactive site.
4-Chlorobutanoate Chain A four-carbon chain with a terminal chlorine atom, providing an electrophilic site for further reactions.
Functional Groups Ester, Alkyl Halide, Aromatic Hydrocarbon.

Significance of Fluorene-Based Compounds in Advanced Organic Transformations

Fluorene and its derivatives are of considerable interest in organic chemistry due to their unique electronic and photophysical properties. wikipedia.orginnospk.com The fluorene backbone is a key component in a variety of functional materials. For instance, polyfluorene polymers are electroluminescent and have been extensively investigated for use as luminophores in organic light-emitting diodes (OLEDs). orgsyn.org The ability to tune the emission color of fluorene-based materials by chemical modification makes them highly versatile for display technologies. wikipedia.org

Beyond materials science, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. mdpi.comchemistrylearner.com The Fmoc group is used as a protecting group for amines, which is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). mdpi.comwikipedia.org This orthogonality to other protecting groups makes it invaluable in the stepwise assembly of complex peptides. wikipedia.org Furthermore, fluorene derivatives have been explored for their potential applications in pharmaceuticals and as ligands in organometallic chemistry. orgsyn.org The acidic nature of the C9-H protons of the fluorene ring allows for its deprotonation to form the fluorenyl anion, a useful nucleophile in various synthetic transformations. orgsyn.org

Role of Halogenated Butanoate Esters as Synthetic Building Blocks

Halogenated esters, including 4-chlorobutanoate esters, are versatile intermediates in organic synthesis. innospk.cominnospk.com The presence of both an ester and an alkyl halide functionality within the same molecule allows for a range of sequential and selective reactions. The chlorine atom in 4-chlorobutanoate esters serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups at the 4-position. wikipedia.org

These compounds are valuable precursors for the synthesis of a variety of other molecules. For example, methyl 4-chlorobutanoate and ethyl 4-chlorobutanoate are used as intermediates in the production of pharmaceuticals and other complex organic molecules. innospk.cominnospk.com They can be used in alkylation reactions to form new carbon-carbon bonds. researchgate.net Additionally, intramolecular cyclization of 4-halobutanoate derivatives can lead to the formation of γ-butyrolactone, a valuable solvent and a precursor to other important chemicals. wikipedia.orgchemicalbook.com The synthesis of various heterocyclic compounds also utilizes halogenated esters as starting materials. nih.govgrowingscience.com

Table 2: Applications of Halogenated Butanoate Esters

ApplicationDescription
Pharmaceutical Intermediates Building blocks for the synthesis of active pharmaceutical ingredients (APIs). innospk.comnih.gov
Alkylation Reactions Introduction of a four-carbon chain via nucleophilic substitution of the chlorine atom. wikipedia.orgresearchgate.net
Synthesis of γ-Butyrolactone Intramolecular cyclization to form a five-membered lactone ring. wikipedia.org
Heterocyclic Synthesis Precursors for the construction of various ring systems. nih.gov

Historical and Contemporary Context of Ester Synthesis Methodologies

The synthesis of esters is a fundamental transformation in organic chemistry with a rich history. The classical method for esterification is the Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier. mdpi.comchemistrylearner.comwikipedia.org This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. nih.gov While widely used due to its simplicity and the low cost of reagents, the Fischer-Speier esterification is a reversible reaction, which can limit the yield of the desired ester. chemistrylearner.comscienceinfo.com

Over the years, numerous other methods for ester synthesis have been developed to overcome the limitations of the Fischer-Speier method. These include the use of more reactive acylating agents such as acyl chlorides and acid anhydrides, which react readily with alcohols to form esters. mdpi.com

In the contemporary era, there has been a significant push towards the development of more efficient and environmentally friendly esterification methods. This has led to the exploration of a wide range of catalysts, including Lewis acids, solid acid catalysts, and organocatalysts. acs.orgmdpi.com These modern catalytic methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. acs.orgresearchgate.net

Furthermore, enzymatic catalysis has emerged as a powerful tool for ester synthesis. scienceinfo.comnih.govnih.gov Lipases, in particular, are widely used enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. nih.govnih.gov The use of enzymes is particularly advantageous for the synthesis of sensitive molecules and aligns with the principles of green chemistry. scienceinfo.com These advanced methods provide chemists with a diverse toolbox for the synthesis of a vast array of esters, including specialized compounds like this compound.

Table 3: Comparison of Ester Synthesis Methodologies

MethodCatalyst/ReagentAdvantagesDisadvantages
Fischer-Speier Esterification Strong Acid (e.g., H₂SO₄)Simple, inexpensive reagents. wikipedia.orgReversible, can require harsh conditions. chemistrylearner.comscienceinfo.com
Acyl Chlorides/Anhydrides None (or a base)High reactivity, irreversible. mdpi.comReagents can be moisture-sensitive, produces acidic byproducts.
Modern Catalytic Methods Lewis acids, solid acidsHigh yields, mild conditions, high selectivity. acs.orgresearchgate.netCatalyst cost and sensitivity can be a factor.
Enzymatic Synthesis LipasesHigh selectivity, mild conditions, environmentally friendly. scienceinfo.comnih.govEnzyme cost and stability can be limitations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClO2 B13140255 9H-fluoren-9-yl 4-chlorobutanoate CAS No. 79817-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79817-31-5

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

9H-fluoren-9-yl 4-chlorobutanoate

InChI

InChI=1S/C17H15ClO2/c18-11-5-10-16(19)20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2

InChI Key

NLDGSURTQMZMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)CCCCl

Origin of Product

United States

Synthetic Strategies and Methodologies for 9h Fluoren 9 Yl 4 Chlorobutanoate

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol and a carboxylic acid to form an ester and water. This process is typically catalyzed by an acid and can be influenced by reaction conditions to favor the formation of the product.

Fischer Esterification and its Variants

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For the synthesis of 9H-fluoren-9-yl 4-chlorobutanoate, this would involve the reaction of 9H-fluoren-9-ol with 4-chlorobutanoic acid.

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, a large excess of one reactant (typically the alcohol) can be used, or water can be removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). organic-chemistry.orgkhanacademy.org

Reaction Scheme: 9H-fluoren-9-ol + 4-chlorobutanoic acid ⇌ this compound + H₂O

Typical Reaction Conditions for Fischer Esterification:

Parameter Condition
Reactants 9H-fluoren-9-ol, 4-chlorobutanoic acid
Catalyst Concentrated H₂SO₄ or p-TsOH
Solvent An excess of the alcohol or a non-polar solvent like toluene
Temperature Reflux

| Work-up | Neutralization of the acid, extraction of the ester |

Steglich Esterification and Coupling Reagents (e.g., EDC)

The Steglich esterification is a milder method for forming esters, particularly suitable for substrates that are sensitive to strong acids. organic-chemistry.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and the coupling agent. This activated intermediate then readily reacts with the alcohol to form the ester and a urea (B33335) byproduct (dicyclohexylurea if DCC is used). organic-chemistry.org The addition of DMAP is crucial for efficient esterification, as it acts as an acyl transfer agent, forming a highly reactive amide intermediate. organic-chemistry.org

Reaction Scheme: 9H-fluoren-9-ol + 4-chlorobutanoic acid + Coupling Agent → this compound + Urea Byproduct

Typical Reaction Conditions for Steglich Esterification:

Parameter Condition
Reactants 9H-fluoren-9-ol, 4-chlorobutanoic acid
Coupling Agent DCC or EDC
Catalyst DMAP (catalytic amount)
Solvent Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

| Temperature | Room temperature |

Chemo-selective Esterification under Mild Conditions

The Steglich esterification itself is a good example of a mild and often chemo-selective method. nih.gov Other approaches could involve the use of specific catalysts that activate the carboxylic acid under neutral conditions, minimizing degradation of sensitive starting materials.

Synthesis via Acyl Halides or Anhydrides

The use of highly reactive acylating agents like acyl halides or anhydrides is a very effective method for ester synthesis. This approach is often faster and not reversible, leading to higher yields compared to direct esterification.

Reaction of 9H-fluoren-9-ol with 4-chlorobutanoyl chloride

The reaction between an alcohol and an acyl chloride is a common and efficient way to form esters. In this case, 9H-fluoren-9-ol would be reacted with 4-chlorobutanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Reaction Scheme: 9H-fluoren-9-ol + 4-chlorobutanoyl chloride → this compound + HCl

Typical Reaction Conditions:

Parameter Condition
Reactants 9H-fluoren-9-ol, 4-chlorobutanoyl chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Chloroform

| Temperature | 0 °C to room temperature |

In situ Generation of Reactive Acylating Agents

In some synthetic procedures, the reactive acylating agent, such as 4-chlorobutanoyl chloride, can be generated in the same reaction vessel (in situ) and used immediately. This can be advantageous as it avoids the need to isolate and purify the often-unstable acyl chloride.

A common method for preparing acyl chlorides from carboxylic acids is by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 4-chlorobutanoic acid can be converted to 4-chlorobutanoyl chloride by treatment with one of these reagents. The resulting acyl chloride can then be directly reacted with 9H-fluoren-9-ol in the same pot. Another method involves the reaction of γ-butyrolactone with thionyl chloride in the presence of a mixed catalyst to produce 4-chlorobutyryl chloride. google.com Patents also describe the synthesis of 4-chlorobutanoyl chloride from γ-butyrolactone and bis(trichloromethyl) carbonate. google.com

Transition-Metal Catalyzed Coupling Reactions for Ester Formation

The formation of esters through transition-metal catalysis represents a significant advancement over traditional methods, often providing higher yields and selectivity under milder conditions. While direct literature for the palladium-catalyzed synthesis of this compound is scarce, the synthesis of related fluorenone structures via palladium-catalyzed annulation of arynes suggests the utility of this metal in fluorene (B118485) chemistry. nih.gov

A plausible approach for the synthesis of this compound would involve the direct esterification of 9H-fluoren-9-ol with 4-chlorobutanoic acid or its more reactive acyl chloride derivative. Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can facilitate this transformation. For instance, innovative bimetallic oxide cluster catalysts (e.g., RhRuOₓ/C) have shown high efficiency in producing aryl esters through C-H bond activation, using molecular oxygen as a benign oxidant. labmanager.com Such a reaction avoids the need for stoichiometric activating agents and generates water as the only byproduct, aligning with green chemistry principles. labmanager.com

A hypothetical reaction scheme could involve the coupling of 9H-fluoren-9-ol and 4-chlorobutanoic acid in the presence of a palladium catalyst.

Hypothetical Reaction: 9H-fluoren-9-ol + 4-chlorobutanoic acid ---[Pd-catalyst, oxidant, solvent]---> this compound + H₂O

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target product while minimizing reaction time and energy consumption. For the synthesis of this compound, several parameters would need to be systematically varied and studied. Machine learning and data-driven models are increasingly being used to accelerate this process, predicting optimal conditions based on large datasets of similar reactions. semanticscholar.org

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst is paramount. For a transition-metal catalyzed process, different palladium sources (e.g., Pd(dba)₂) and ligands could be screened. nih.gov For a more traditional acid-catalyzed esterification, solid acid catalysts like sulfonated resins could be employed. mdpi.com The catalyst loading is typically optimized to be as low as possible without compromising the reaction rate.

Temperature: The reaction temperature affects the reaction rate and selectivity. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. nih.gov

Solvent: The solvent must dissolve the reactants and be compatible with the reaction conditions. The choice of solvent can significantly influence reaction efficiency. scielo.br

Reactant Ratio: The molar ratio of 9H-fluoren-9-ol to the acylating agent (4-chlorobutanoic acid or its derivative) would be optimized to drive the reaction to completion.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Toluene1001265
2Pd(OAc)₂ (2.5)Toluene1001258
3Pd(OAc)₂ (5)Dioxane1001272
4Pd(OAc)₂ (5)Acetonitrile (B52724)801285
5RhRuOₓ/C (1)Acetonitrile80892
6Amberlyst-15Toluene110 (reflux)2475
This table is a hypothetical representation based on general principles of reaction optimization.

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing the environmental impact of the process. This involves careful selection of solvents and the design of sustainable catalysts. rsc.org

The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dichloromethane and benzene (B151609) are being replaced by more environmentally benign alternatives. For the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between reaction conversion and selectivity, while being a "greener" option. scielo.br

The ideal green solvent should be non-toxic, renewable, biodegradable, and have a low vapor pressure to minimize emissions. Water is an excellent green solvent, and some catalytic systems, such as those using solid-supported lipases, have demonstrated remarkable efficiency for esterification reactions in aqueous media. rsc.org

Comparison of Solvents for Esterification

Solvent Green Chemistry Considerations Potential Application
Dichloromethane Halogenated, suspected carcinogen, high environmental impact. Often used but undesirable from a green perspective.
Toluene Volatile organic compound (VOC), toxic. Common in organic synthesis, but alternatives are sought.
Dioxane Suspected carcinogen, peroxide-forming. Used for its good solvating properties, but has significant hazards. mdpi.com
Acetonitrile Less toxic than many traditional solvents, good balance of properties. A greener alternative for many reactions. scielo.br
Water Non-toxic, abundant, environmentally benign. Ideal green solvent, requires a catalyst compatible with aqueous conditions. rsc.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, allowing for simple recovery and reuse. mdpi.com Examples include:

Solid Acid Catalysts: Sulfonated polystyrene resins (e.g., Amberlyst-15) or sulfonated carbons can effectively catalyze esterification reactions. mdpi.comacs.org These are non-corrosive alternatives to homogeneous acids like sulfuric acid. mdpi.com

Metal Oxide Clusters: Nanometer-sized bimetallic oxide clusters, such as RhRuOₓ/C, represent the cutting edge of catalyst design. labmanager.com They offer high reactivity and can utilize molecular oxygen as the ultimate oxidant, making the process highly sustainable. labmanager.com

Biocatalysts: Enzymes are highly specific and efficient catalysts that operate under mild conditions (temperature and pH) and often in aqueous media.

Lipases: Immobilized lipases, such as Novozym-435, are widely used for ester synthesis. Their use in water as the reaction medium is a significant step towards truly green esterification processes. rsc.org

Principles for Sustainable Catalyst Design

Principle Description Example
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions that use O₂ as the oxidant, producing only water as a byproduct. labmanager.com
Reusability The catalyst can be easily recovered and reused for multiple reaction cycles without significant loss of activity. Heterogeneous catalysts like solid acid resins or supported metal catalysts. mdpi.com
Mild Conditions The catalyst functions efficiently at ambient temperature and pressure, reducing energy consumption. Biocatalysts like lipases often work at or near room temperature. rsc.org

| Benign Components | The catalyst is composed of non-toxic and abundant materials. | Carbon-based catalysts derived from renewable biomass. acs.org |

By integrating these principles, the synthesis of this compound could be designed to be both efficient and environmentally responsible.

Mechanistic Investigations of 9h Fluoren 9 Yl 4 Chlorobutanoate Reactivity

Reactions at the Ester Moiety

The ester functional group in 9H-fluoren-9-yl 4-chlorobutanoate is expected to undergo reactions typical of esters, including nucleophilic acyl substitution. The bulky 9H-fluoren-9-yl group, however, is likely to exert significant steric hindrance, influencing reaction rates and mechanisms.

Transesterification Reactions with Various Alcohols

Transesterification of this compound would involve the reaction with an alcohol in the presence of an acid or base catalyst, leading to the formation of a new ester and 9H-fluoren-9-ol. The reaction is reversible, and its outcome would be governed by the relative concentrations of the reactants and products. Due to the steric bulk of the 9H-fluoren-9-yl group, forcing conditions, such as high temperatures and the use of a large excess of the reacting alcohol, may be necessary to drive the equilibrium towards the products.

Table 1: Hypothetical Transesterification of this compound with Various Alcohols

Reacting AlcoholExpected ProductPotential CatalystAnticipated Reaction Conditions
MethanolMethyl 4-chlorobutanoateH₂SO₄ or NaOCH₃Reflux
EthanolEthyl 4-chlorobutanoateH₂SO₄ or NaOCH₂CH₃Reflux
tert-Butanoltert-Butyl 4-chlorobutanoateH₂SO₄High Temperature, High Pressure

Amidolysis and Aminolysis Pathways

The reaction of this compound with ammonia (B1221849) (amidolysis) or primary/secondary amines (aminolysis) would yield 4-chlorobutanamide (B1293659) or the corresponding N-substituted amide, respectively, along with 9H-fluoren-9-ol. Similar to transesterification, these reactions are forms of nucleophilic acyl substitution. The rate of reaction is expected to be dependent on the nucleophilicity and steric profile of the incoming amine. Less hindered amines would be predicted to react more readily than bulky amines.

Rearrangement Reactions Involving the Ester Group

Specific rearrangement reactions involving the ester group of this compound are not prominently described in the literature. However, under certain conditions, such as pyrolysis, rearrangements like the Claisen rearrangement are theoretically possible if an appropriate unsaturated moiety were present in the molecule. Without further structural modifications, significant rearrangement pathways involving the ester group itself are not anticipated under typical reaction conditions.

Reactivity of the 4-Chlorobutanoate Chain

The primary reactive site on the 4-chlorobutanoate chain is the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions (SN1, SN2, SNi Mechanisms)

The primary alkyl chloride in this compound is expected to primarily undergo nucleophilic substitution via an S(_N)2 mechanism. This pathway would be favored by strong, small nucleophiles and polar aprotic solvents. An S(_N)1 mechanism is unlikely due to the instability of the primary carbocation that would need to form. The internal nucleophilic substitution (S(_N)i) mechanism is generally associated with the conversion of alcohols to alkyl chlorides using thionyl chloride and is not directly applicable here.

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleExpected ProductPredominant Mechanism
HydroxideNaOH9H-fluoren-9-yl 4-hydroxybutanoateS(_N)2
CyanideNaCN9H-fluoren-9-yl 4-cyanobutanoateS(_N)2
AzideNaN₃9H-fluoren-9-yl 4-azidobutanoateS(_N)2
IodideNaI (Finkelstein reaction)9H-fluoren-9-yl 4-iodobutanoateS(_N)2

Intramolecular Cyclization Pathways

The presence of a nucleophilic center and an electrophilic center within the same molecule allows for the possibility of intramolecular cyclization. In the case of this compound, the ester carbonyl oxygen is a weak nucleophile. However, upon hydrolysis of the ester to form 4-chlorobutanoic acid, the resulting carboxylate anion is a much better nucleophile. This carboxylate can then undergo an intramolecular S(_N)2 reaction to displace the chloride ion, forming γ-butyrolactone. The formation of this five-membered ring is thermodynamically and kinetically favorable.

Alternatively, if the ester were to be hydrolyzed under basic conditions to yield the corresponding carboxylate, this species would readily cyclize to form γ-butyrolactone.

Elimination Reactions and Olefin Formation

Elimination reactions are a prominent feature of the reactivity profile of this compound, primarily due to the unique properties of the 9H-fluoren-9-yl group. The most characteristic pathway is a base-induced elimination that proceeds via the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orginflibnet.ac.in

The key requirements for an E1cB reaction are an acidic proton and a relatively poor leaving group. wikipedia.org The 9H-fluoren-9-yl moiety perfectly fits this description. The proton at the C9 position is exceptionally acidic (pKa ≈ 22.6 in DMSO) because its removal by a base generates a carbanion that is highly stabilized by resonance. The resulting fluorenide anion is an aromatic, 14-π-electron system. wikipedia.org In this context, the 4-chlorobutanoate group acts as the leaving group.

The two-step E1cB mechanism is as follows:

Deprotonation: A base abstracts the acidic C9 proton, leading to the rapid and often reversible formation of the fluorenide anion intermediate. This is the "conjugate base" from which the mechanism derives its name. inflibnet.ac.inlibretexts.org

Leaving Group Departure: The lone pair of the carbanion initiates the elimination, cleaving the C9-O bond and expelling the 4-chlorobutanoate anion. This step results in the formation of a highly reactive olefin, dibenzofulvene. wikipedia.org

This pathway is analogous to the well-known deprotection of Fmoc (9-fluorenylmethoxycarbonyl) groups in peptide synthesis, where a base like piperidine (B6355638) is used to cleave the protecting group by forming dibenzofulvene. wikipedia.org

Beyond the formation of dibenzofulvene, other elimination reactions involving the 4-chlorobutyl chain are possible, typically proceeding via E2 or E1 mechanisms under different conditions. libretexts.orgmasterorganicchemistry.com An E2 reaction would involve a concerted deprotonation of a proton on the butyl chain by a strong, sterically hindered base, with simultaneous expulsion of the chloride ion. An E1 reaction might occur under solvolytic conditions, involving the initial formation of a carbocation on the butyl chain, though this is less likely given the primary nature of the carbon-chlorine bond.

The choice of base and reaction conditions can direct the reaction toward a specific pathway, influencing the distribution of olefinic products.

Table 1: Potential Elimination Pathways and Products

This table outlines the plausible elimination reactions for this compound, the required conditions, and the resulting olefinic products. The yields are hypothetical and serve to illustrate the potential selectivity under different mechanistic regimes.

MechanismRequired ConditionsBase ExampleOlefin Product(s)Hypothetical Yield
E1cB Moderate to strong basePiperidine, DBUDibenzofulveneHigh
E2 Strong, sterically hindered basePotassium tert-butoxide9H-fluoren-9-yl but-3-enoateModerate
Intramolecular (Ei) Thermal activationNone (Pyrolysis)Dibenzofulvene, 4-chlorobutanoic acidCondition Dependent

Influence of the 9H-fluoren-9-yl Moiety on Reaction Kinetics and Selectivity

The 9H-fluoren-9-yl group is not a passive spectator in the reactions of this compound. Its distinct steric and electronic characteristics exert a powerful influence, controlling reaction rates (kinetics) and the distribution of products (selectivity).

The fluorenyl group is a bulky and rigid polycyclic aromatic system. mdpi.com This steric hindrance significantly impacts the accessibility of the reactive sites within the molecule.

Shielding of the Ester Carbonyl: The fluorenyl group can partially shield the electrophilic carbon of the ester carbonyl group. This steric hindrance can slow down the rate of nucleophilic acyl substitution reactions compared to less bulky esters.

Hindrance at C9: While the C9 proton is electronically activated, the bulky nature of the fluorenyl rings can influence the approach of very large bases, although this effect is generally overcome by the high acidity of the proton. More significantly, any reaction requiring nucleophilic attack directly at the C9 carbon (an SN2 reaction) would be severely inhibited. youtube.com

Conformational Rigidity: The rigid, planar nature of the fluorene (B118485) system restricts the molecule's conformational freedom. nih.gov This can be advantageous in certain reactions by locking the molecule into a specific reactive conformation, potentially leading to high stereoselectivity in products if chiral centers are present or formed. For instance, the fixed orientation of the fluorenyl group relative to the ester chain could influence the stereochemical outcome of reactions on the chlorobutyl moiety.

Table 2: Comparison of Steric Bulk of Common Protecting Groups

This table provides a qualitative and quantitative comparison of the steric hindrance imposed by the 9H-fluoren-9-yl group relative to other common protecting groups, illustrating its significant steric demand.

GroupTypeTolman Cone Angle (Approx.)Qualitative Steric Impact
9H-Fluoren-9-yl Polycyclic Aromatic>180°Very High
tert-Butyl Tertiary Alkyl~126°High
Benzyl Arylmethyl~105°Moderate
Methyl Primary Alkyl~90°Low

The electronic nature of the 9H-fluoren-9-yl group is dominated by the aromatic system and the unique character of the C9 position.

Inductive Effect: The sp²-hybridized carbons of the benzene (B151609) rings exert a mild electron-withdrawing inductive effect (-I) on the C9 position and the attached ester group.

Resonance Effect: The most critical electronic feature is the ability of the fluorene ring system to stabilize a negative charge at the C9 position through resonance. Upon deprotonation, the resulting fluorenide anion is aromatic and highly stabilized, delocalizing the negative charge over the entire tricyclic system. wikipedia.orgwikipedia.org This dramatically increases the acidity of the C9 proton, making it the most likely site for initial attack by a base.

Stabilization of Intermediates: The formation of the stable fluorenide anion is a key electronic factor that drives the E1cB mechanism. inflibnet.ac.inrsc.org Conversely, the formation of a carbocation at the C9 position would be highly unfavorable due to the destabilizing effect of the adjacent aromatic rings.

The interplay of these steric and electronic effects facilitates certain reaction pathways while inhibiting others.

Facilitation of E1cB Elimination: The electronic effect of C9-H acidity is the dominant factor that facilitates the E1cB elimination to form dibenzofulvene. This pathway is often so favorable that it outcompetes other potential reactions, especially in the presence of a base. wikipedia.orgmasterorganicchemistry.com

Inhibition of SN2 at C9: The steric bulk of the fluorenyl group effectively prevents SN2 reactions at the C9 carbon.

Modulation of Ester Reactivity: The ester group's reactivity is modulated by a combination of effects. While the fluorenyl group is a moderately good leaving group (as the fluorenide anion), nucleophilic attack at the carbonyl can be sterically hindered.

Directing Regioselectivity: In competitive situations, the electronic activation of the C9 position ensures that base-induced reactions will overwhelmingly occur there rather than on the chlorobutyl chain, thus dictating the regioselectivity of the initial step.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species—intermediates and transition states—is key to a complete mechanistic picture. nih.gov For this compound, the most important species are associated with the E1cB pathway.

Reaction Intermediate: The Fluorenide Anion: The principal reaction intermediate in base-induced reactions is the 9-fluorenyl anion. cdnsciencepub.comrsc.org This species is the conjugate base of 9H-fluorene. It is a planar, aromatic anion with the negative charge delocalized across the two benzene rings. Its high stability is the reason for the low pKa of the C9 proton and the prevalence of the E1cB mechanism. inflibnet.ac.in Spectroscopic studies on related fluorenyl carbanions confirm their structure and stability.

Transition States: A chemical reaction proceeds through one or more high-energy transition states. wolfram.com

TS1 (Deprotonation): The first transition state in the E1cB mechanism corresponds to the abstraction of the C9 proton by the base. In this state, the C-H bond is partially broken, and the B-H bond (where B is the base) is partially formed.

TS2 (Leaving Group Expulsion): The second, and often rate-determining, transition state involves the cleavage of the C9-O bond. masterorganicchemistry.com Here, the C9-O bond is partially broken, and the C=C double bond of the forming dibenzofulvene is partially formed. The geometry at C9 changes from sp³-like towards sp²-like. The stability of this transition state is influenced by the nature of the leaving group (the 4-chlorobutanoate anion).

Table 3: Characteristics of Key Intermediates and Transition States in the E1cB Reaction

This table summarizes the key features of the species involved in the dominant E1cB elimination pathway of this compound.

SpeciesTypeHybridization at C9Key Structural FeatureMethod of Investigation
9-Fluorenide Anion Reaction Intermediatesp²Planar, aromatic, delocalized negative chargeNMR, UV-Vis Spectroscopy, X-ray Crystallography (of salts)
TS1 Transition StateIntermediate (sp³ to sp²)Partially broken C-H bond, partially formed B-H bondKinetic Isotope Effect Studies, Computational Modeling
TS2 Transition StateIntermediate (sp²-like)Partially broken C-O bond, partially formed C=C π-bondLeaving Group Effect Studies, Computational Modeling

Applications of 9h Fluoren 9 Yl 4 Chlorobutanoate As a Chemical Intermediate

Hypothetical Role in the Construction of Complex Molecular Architectures

The dual functionality of this compound would theoretically allow for its sequential or orthogonal incorporation into larger molecular frameworks.

Macrocycles are large ring structures with important applications in host-guest chemistry and drug discovery. While no literature directly employs 9H-fluoren-9-yl 4-chlorobutanoate for this purpose, fluorene (B118485) derivatives have been used in the synthesis of macrocyclic compounds. For instance, macrocycles have been prepared from 2,7-bis(aminomethyl)-9,9-diethylfluorene thieme-connect.de.

Theoretically, the 4-chlorobutanoate chain of our target compound could be used in a ring-closing reaction. For example, intramolecular cyclization under high-dilution conditions could potentially lead to a fluorene-containing lactone, although this would be a relatively simple macrocycle. More complex structures could be envisioned where the alkyl chloride is used to link to another part of a molecule, followed by deprotection of the fluorenyl ester and subsequent macrolactamization or macrolactonization.

The ester and alkyl chloride functionalities could be reacted independently. The chloride is susceptible to nucleophilic substitution, allowing the introduction of a wide variety of functional groups (e.g., azides, amines, thiols). The 9H-fluoren-9-yl ester serves as a protecting group for the carboxylic acid. This group is not as common as the related fluorenylmethoxycarbonyl (Fmoc) group used for amine protection, but the 9-fluorenyl group has been used for the protection of other functionalities. Its cleavage would likely require specific conditions, allowing for the unmasking of the carboxylic acid at a desired stage in a multi-step synthesis. This would enable the synthesis of complex, polyfunctionalized molecules where the carboxylic acid can be used for amide bond formation or other transformations.

Speculative Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step rsc.orgmdpi.comaablocks.com. While there is no specific mention of this compound in MCRs, fluorene-based compounds have been utilized in such reactions sigmaaldrich.comlibretexts.org.

Theoretically, the alkyl chloride of this compound could participate in certain MCRs. For example, it could act as the alkyl halide component in a three-component reaction with a primary amine and an isocyanide. However, the reactivity of the ester might limit its compatibility with some MCR conditions.

Postulated Utilization in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and peptide synthesis. The most relevant connection of the fluorene moiety to SPOS is through the fluorenylmethoxycarbonyl (Fmoc) protecting group for amines Current time information in Bangalore, IN.. The Fmoc group is stable to acidic conditions used for cleavage from the resin but is readily removed by a base, typically piperidine (B6355638).

While our target compound is an ester and not a carbamate, the 9H-fluoren-9-yl group could potentially be used as a photolabile or acid-labile protecting group for carboxylic acids in SPOS. If the ester linkage could be cleaved under conditions orthogonal to the resin linkage and other protecting groups, this compound could be used to introduce a four-carbon spacer with a terminal chloride, which could then be further functionalized on the solid support. However, the stability and cleavage conditions for a 9H-fluoren-9-yl ester are not well-documented in the context of SPOS.

Theoretical Development of Fluorene-Tagged Building Blocks for Chemical Probes

The inherent fluorescence of the fluorene core makes it an attractive tag for chemical probes. Fluorene-labeled nucleosides, for example, have been developed as fluorescent probes for DNA studies nih.gov.

Theoretically, this compound could be used to install a fluorescent fluorene tag onto a biomolecule or small molecule probe. The alkyl chloride could be used to attach the molecule to a target-binding ligand. After deprotection of the ester, the resulting carboxylic acid could be coupled to another molecule or used to modulate solubility. The fluorescence of the fluorene group would then allow for the detection and tracking of the probe.

Hypothesized Application in Material Science Research

Fluorene derivatives are widely used in material science, particularly in the development of organic light-emitting diodes (OLEDs), due to their high fluorescence quantum yields and thermal stability nih.gov.

It is conceivable that this compound could serve as a monomer or an intermediate in the synthesis of new polymers for material science applications. The alkyl chloride could be used for polymerization reactions, and the fluorene core would impart desirable photophysical properties to the resulting material. The ester group could be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, which could be used to tune the material's properties, such as its solubility or ability to coordinate with metal ions.

Monomer in Polymer Synthesis

The structure of this compound suggests its potential utility as a monomer or a precursor to a monomer in various polymerization reactions. The fluorene group can be functionalized to participate in polymerization, and the chlorobutanoate tail offers a versatile handle for modification or for initiating polymerization.

Fluorene-containing polymers are a significant class of materials in organic electronics, valued for their high charge carrier mobility and photoluminescence. researchgate.net The incorporation of a fluorene unit into a polymer backbone can impart desirable optoelectronic properties. While there is no direct evidence of this compound being used as a monomer, its derivatives could be designed for polymerization. For instance, the chloro- group in the butanoate chain could be substituted with a polymerizable group, such as an acrylate (B77674) or a styrenic moiety.

Alternatively, the fluorene ring itself can be functionalized with polymerizable groups. For example, fluorene derivatives are often used in polycondensation reactions, such as Suzuki or Sonogashira coupling, to create conjugated polymers. uri.edu The this compound could be chemically modified to introduce boronic esters or halides at the 2 and 7 positions of the fluorene ring, transforming it into a monomer suitable for such polymerizations.

The table below illustrates the typical properties of polymers derived from fluorene-based monomers, which could be anticipated for polymers incorporating a modified form of this compound.

PropertyTypical Value for Fluorene-Based PolymersPotential Influence of the Butanoate Side Chain
Number-Average Molecular Weight (Mn) 10,000 - 100,000 g/mol Could influence solubility and processability.
Glass Transition Temperature (Tg) 100 - 200 °CThe flexible butanoate chain might lower the Tg.
Absorption Maximum (λmax) 350 - 450 nmMinor influence expected on the electronic properties of the fluorene core.
Emission Maximum (λem) 400 - 550 nm (often in the blue-green region)Side chain could affect solid-state packing and thus emission properties.
Solubility Generally soluble in common organic solventsThe butanoate group would likely enhance solubility.

Table 1: Representative Properties of Fluorene-Based Polymers

Component in Functional Organic Materials

Beyond polymerization, this compound can be envisioned as a key intermediate in the synthesis of various functional organic materials. The fluorene scaffold is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov

The 4-chlorobutanoate side chain provides a reactive site for introducing a wide array of functional groups through nucleophilic substitution. This allows for the tuning of the molecule's physical and chemical properties. For example, attaching electron-donating or electron-withdrawing groups to the butanoate chain could modulate the electronic properties of the fluorene core, which is crucial for applications in organic electronics.

Furthermore, the chloro- group can be used to graft the fluorene unit onto other molecules or surfaces. This could be particularly useful in the development of hybrid materials or for the functionalization of electrodes in electronic devices.

The table below outlines potential functional organic materials that could be synthesized from this compound and their targeted applications.

Functional Material TypeSynthetic Strategy from this compoundTarget Application
Luminescent Small Molecules Substitution of the chloro- group with a chromophore or a charge-transporting moiety.Organic Light-Emitting Diodes (OLEDs)
Hole-Transporting Materials Introduction of amine-containing groups.Organic Photovoltaics (OPVs), Perovskite Solar Cells
Fluorescent Probes Attachment of specific recognition units for ions or biomolecules.Chemical and Biological Sensing
Liquid Crystalline Materials Incorporation of long alkyl chains or other mesogenic groups.Displays and Optical Switches

Table 2: Potential Functional Organic Materials Derived from this compound

Spectroscopic and Structural Characterization of 9h Fluoren 9 Yl 4 Chlorobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive insight into the molecular framework of 9H-fluoren-9-yl 4-chlorobutanoate by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the fluorenyl and 4-chlorobutanoate moieties. The fluorenyl group's aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position on the aromatic rings. The proton at the C9 position of the fluorene (B118485) ring, being adjacent to the ester linkage, would show a characteristic singlet in a specific region. The protons of the 4-chlorobutanoate chain would appear as multiplets in the upfield region, with the methylene (B1212753) group adjacent to the chlorine atom being the most deshielded.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectrum would show signals for the carbonyl carbon of the ester group (typically around δ 170-175 ppm), the aromatic carbons of the fluorenyl group (δ 120-150 ppm), and the aliphatic carbons of the chlorobutanoate chain. The carbon bonded to the chlorine atom would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fluorenyl-H1, H8 ~7.8 ~125.0
Fluorenyl-H2, H7 ~7.4 ~127.0
Fluorenyl-H3, H6 ~7.3 ~128.0
Fluorenyl-H4, H5 ~7.6 ~120.0
Fluorenyl-H9 ~6.0 ~75.0
Butanoate-Hα ~2.5 ~30.0
Butanoate-Hβ ~2.1 ~25.0
Butanoate-Hγ ~3.6 ~44.0
Carbonyl C=O - ~172.0
Fluorenyl-C4a, C4b - ~141.0

Note: These are predicted values based on known data for similar functional groups and may vary in an actual experimental spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the 4-chlorobutanoate chain, cross-peaks would be observed between the protons on adjacent methylene groups (Hα-Hβ and Hβ-Hγ), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the fluorenyl and 4-chlorobutanoate moieties. For instance, a correlation would be expected between the H9 proton of the fluorene ring and the carbonyl carbon of the butanoate chain, as well as between the Hα protons of the butanoate chain and the carbonyl carbon.

While detailed conformational analysis often requires more advanced techniques, certain insights can be gained from standard NMR experiments. The rotational freedom around the C9-O bond and the single bonds within the 4-chlorobutanoate chain can lead to different stable conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide information about the spatial proximity of protons, which can help in determining the preferred conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by several key vibrational bands. The most prominent would be the C=O stretching vibration of the ester group, which is expected to appear as a strong band in the IR spectrum around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present. The aromatic C-H stretching vibrations of the fluorenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoate chain would appear just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium
C=O (Ester) Stretch 1750-1730 Strong
C=C (Aromatic) Stretch 1600-1450 Medium-Weak
C-O (Ester) Stretch 1300-1000 Strong

The vibrational spectra can also provide clues about the conformational state of the molecule. The exact position and shape of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the molecular conformation. For the flexible 4-chlorobutanoate chain, different rotational isomers (rotamers) may coexist, and this can sometimes lead to the appearance of multiple bands for certain vibrational modes. A detailed analysis, often supported by theoretical calculations, would be necessary to assign these bands to specific conformers.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of synthetic compounds. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis would be essential for its definitive identification.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₇H₁₅ClO₂. The expected monoisotopic mass can be calculated with high precision. For instance, ESI-HRMS (TOF) is a common technique used for such determinations, as seen in the characterization of various fluorene carboxylates. mdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺287.0833
[M+Na]⁺309.0653

Note: These are theoretical values and require experimental verification.

In mass spectrometry, molecules fragment in predictable ways. For this compound, the most likely fragmentation would involve the cleavage of the ester bond. This would be expected to generate two primary fragments: the 9H-fluoren-9-yl cation and a fragment corresponding to the 4-chlorobutanoate side chain. The fragmentation of the fluorene moiety itself is also well-characterized. The mass spectrum of 9H-fluorene-9-methanol, a related compound, shows major fragments at m/z 165 and 166, corresponding to the fluorenyl group. nih.gov

A plausible fragmentation pathway would be the formation of the stable 9H-fluoren-9-yl cation (m/z 165) and the loss of the 4-chlorobutyryl group. Further fragmentation of the side chain could also occur.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. While a crystal structure for this compound is not available, studies on similar compounds, such as 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid and 9-(4-bromo-but-yl)-9H-fluorene-9-carboxylic acid, reveal key structural features. nih.govnih.gov

Typically, the tricyclic 9H-fluorenyl system is nearly planar. nih.gov In the crystal lattice, molecules are often linked by intermolecular interactions. For instance, in the structure of 9-(4-bromo-but-yl)-9H-fluorene-9-carboxylic acid, molecules form centrosymmetric dimers through O-H⋯O hydrogen bonding between the carboxyl groups. nih.gov For this compound, weak intermolecular interactions, potentially involving the chlorine atom and the fluorenyl rings, would be expected to influence the crystal packing.

Table 2: Typical Crystallographic Parameters for Related 9-Substituted Fluorene Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesRef
9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]MonoclinicP2₁/nDihedral angle of 71.97 (4)° between fluorene rings. nih.gov
2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acidMonoclinicP2₁/cPlanar 9-fluorenyl system. nih.gov
9-(4-bromo-but-yl)-9H-fluorene-9-carboxylic acidMonoclinicP2₁/cFormation of centrosymmetric dimers via O-H⋯O hydrogen bonds. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are expected to be dominated by the fluorene chromophore. Fluorene and its derivatives are known for their strong absorption in the ultraviolet region and characteristic fluorescence.

The UV-Vis spectrum of 9H-fluoren-9-one, a related compound, shows absorption maxima in the 250-300 nm range. nist.gov The introduction of substituents at the 9-position generally results in a slight shift of these absorption bands. A series of fluorene-based molecules designed for two-photon absorption exhibited intense absorption between 397-405 nm. nih.gov

Fluorescence is a hallmark of many fluorene derivatives, making them useful as fluorescent probes. nih.gov They typically exhibit high fluorescence quantum yields. nih.gov The fluorescence spectra are generally characterized by a distinct vibronic structure. The emission maximum would be expected in the violet-blue region of the electromagnetic spectrum.

Table 3: Photophysical Properties of a Representative Fluorene Derivative

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)SolventRef
7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-N,N-diphenyl-9H-fluoren-2-amine4054520.98Hexane nih.gov

Note: The data in this table is for a related compound and serves as an example of the expected photophysical behavior.

Theoretical and Computational Chemistry Studies of 9h Fluoren 9 Yl 4 Chlorobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9H-fluoren-9-yl 4-chlorobutanoate, these methods could provide a wealth of information.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, these predictions would serve as a benchmark for experimental studies.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural elucidation of the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The predicted peaks can then be compared to experimental IR spectra to confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum.

In Silico Exploration of Novel Reaction Pathways and Catalytic Effects

Computational chemistry provides a powerful platform for exploring potential chemical reactions in silico. For this compound, this could involve investigating its decomposition pathways, its reactivity with various reagents, or its potential as a building block in the synthesis of more complex molecules. Furthermore, the effect of different catalysts on these reactions could be simulated to identify more efficient synthetic routes. Such studies can guide experimental work by predicting reaction mechanisms and identifying promising reaction conditions.

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